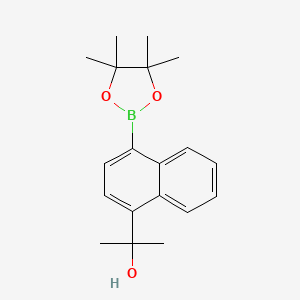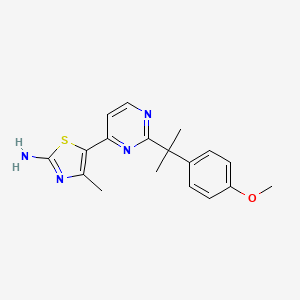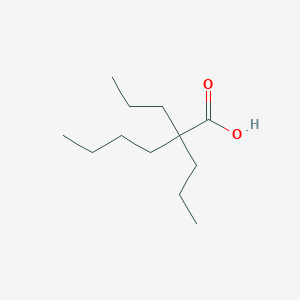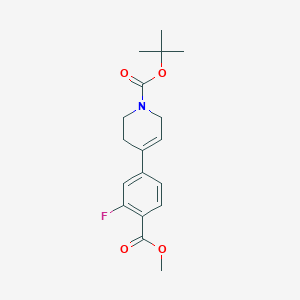![molecular formula C10H18O3 B1472584 [4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol CAS No. 2060063-57-0](/img/structure/B1472584.png)
[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol
Vue d'ensemble
Description
“[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol” is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 . It is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18O3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h8-11H,1-7H2 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis
“this compound” is an oil that is stored at room temperature .Applications De Recherche Scientifique
Asymmetric Synthesis
"[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol" derivatives have been explored for their utility in asymmetric synthesis. For instance, they have been used as chiral auxiliaries in the asymmetric synthesis of α-hydroxy esters, exploiting bidentate chelation-controlled alkylation of glycolate enolate for enantioselective reactions (Jung, Ho, & Kim, 2000).
Catalysis and Reaction Mechanisms
The compound has found applications in catalysis, particularly in the acid-catalysed condensation reactions of glycerol with various aldehydes to produce cyclic acetals and potential platform chemicals. This research highlights its role in generating precursors for valuable chemical derivatives (Deutsch, Martin, & Lieske, 2007).
Crystal Structure Analysis
Research on the crystal structure of related dioxolane derivatives provides insights into the molecular configuration and potential applications in materials science. Such studies contribute to understanding the stereochemical aspects of these compounds, which is crucial for designing substances with desired physical and chemical properties (Li, Wang, & Chen, 2001).
Biological Activity
The study of the biological activity of dioxolane-related compounds, including their synthesis and structural characterization, opens avenues for their application in medicinal chemistry and drug development. Such investigations aim to explore their potential as bioactive molecules or as intermediates in the synthesis of pharmaceutical agents (Yuan, Li, Zhang, & Yuan, 2017).
Materials Science
The interaction of dioxolane derivatives with other substances, such as in the study of surface tension and density of mixtures, contributes to the understanding of their physical properties and potential applications in developing new materials and chemical processes (Calvo, Pintos, Amigo, & Bravo, 2004).
Safety and Hazards
This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
[4-(1,3-dioxolan-2-yl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADYOHIIGSIHBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1472501.png)
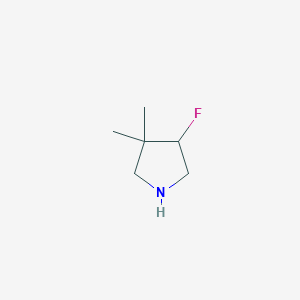
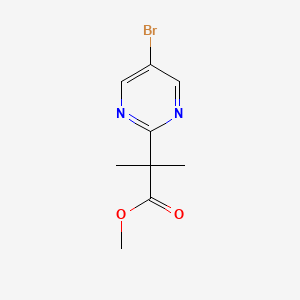
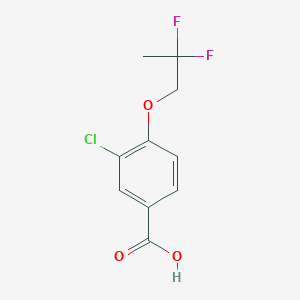

![tert-Butyl 2-({[2-(methylamino)-2-oxoethyl]amino}carbonyl)-1-hydrazinecarboxylate](/img/structure/B1472508.png)
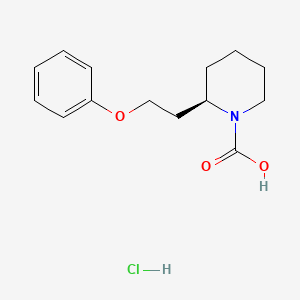
![1-(2,5-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472513.png)
